molecular formula C17H17FN4 B3043435 5-{3-[4-(4-Fluorophenyl)piperazino]-1-propynyl}pyrimidine CAS No. 865658-83-9

5-{3-[4-(4-Fluorophenyl)piperazino]-1-propynyl}pyrimidine

Cat. No. B3043435
CAS RN: 865658-83-9
M. Wt: 296.34 g/mol
InChI Key: LIGAJXHZWWXOFP-UHFFFAOYSA-N
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Description

5-{3-[4-(4-Fluorophenyl)piperazino]-1-propynyl}pyrimidine is a chemical compound with the molecular formula C17H17FN4 . It is a derivative of piperazine, a six-membered ring containing two nitrogen atoms at opposite positions in the ring .


Synthesis Analysis

The synthesis of piperazine derivatives, such as 5-{3-[4-(4-Fluorophenyl)piperazino]-1-propynyl}pyrimidine, has been the focus of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . A specific synthesis method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .


Molecular Structure Analysis

The molecular structure of 5-{3-[4-(4-Fluorophenyl)piperazino]-1-propynyl}pyrimidine can be analyzed using various spectroscopic techniques. The compound has a molecular weight of 296.34 .


Chemical Reactions Analysis

Piperazine derivatives, including 5-{3-[4-(4-Fluorophenyl)piperazino]-1-propynyl}pyrimidine, are known for their wide range of biological and pharmaceutical activity . They are used in the synthesis of various drugs and have been studied for their antimicrobial, anti-tuberculosis, anti-inflammatory, antioxidant, anti-tumor, cytotoxicity, and analgesic functions .

Scientific Research Applications

Pyrimidine Derivatives in Drug Discovery

Pyrimidine derivatives, like the one specified, have broad implications in drug discovery and development due to their diverse biological activities. These compounds are integral to the structural framework of DNA and RNA, making them pivotal in various pharmacological studies. Pyrimidines have been explored for their potential in treating a myriad of conditions, with a particular focus on their anticancer, antiviral, and anti-inflammatory properties.

Anticancer Applications

Significant research has been directed towards evaluating the anticancer potential of pyrimidine derivatives. These studies have identified several mechanisms through which pyrimidines exhibit anticancer activities, such as inhibition of key cellular enzymes, disruption of DNA synthesis, and interference with cell signaling pathways critical for cancer cell proliferation and survival. Notably, fluorinated pyrimidines, including fluorouracil (5-FU), have been extensively studied and utilized in chemotherapy regimens for various solid tumors (Gmeiner, 2020). These studies underscore the importance of pyrimidine derivatives in developing effective anticancer therapies.

Anti-inflammatory and Analgesic Activities

Research developments have also highlighted the anti-inflammatory and analgesic activities of pyrimidine derivatives. The structure-activity relationship (SAR) analysis of pyrimidines reveals that specific substitutions on the pyrimidine ring can significantly enhance their anti-inflammatory potential. These compounds are known to modulate the expression and activity of various inflammatory mediators, including cytokines and enzymes, which are crucial in the inflammatory response (Rashid et al., 2021). This property makes pyrimidine derivatives valuable candidates for developing new anti-inflammatory drugs.

Optoelectronic Materials

Beyond pharmacological applications, pyrimidine derivatives have found utility in the field of optoelectronics. The incorporation of pyrimidine and related heterocycles into π-extended conjugated systems has been explored for creating novel optoelectronic materials. These materials show promising applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors, highlighting the versatility of pyrimidine derivatives beyond their biological activities (Lipunova et al., 2018).

properties

IUPAC Name

5-[3-[4-(4-fluorophenyl)piperazin-1-yl]prop-1-ynyl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN4/c18-16-3-5-17(6-4-16)22-10-8-21(9-11-22)7-1-2-15-12-19-14-20-13-15/h3-6,12-14H,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIGAJXHZWWXOFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC#CC2=CN=CN=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901171960
Record name 5-[3-[4-(4-Fluorophenyl)-1-piperazinyl]-1-propyn-1-yl]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901171960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-{3-[4-(4-Fluorophenyl)piperazino]-1-propynyl}pyrimidine

CAS RN

865658-83-9
Record name 5-[3-[4-(4-Fluorophenyl)-1-piperazinyl]-1-propyn-1-yl]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=865658-83-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[3-[4-(4-Fluorophenyl)-1-piperazinyl]-1-propyn-1-yl]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901171960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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